Trace Amine-Associated Receptor 1 (TAAR1) Agonist Activity
N-(2-Aminoethyl)-3-chloroaniline exhibits agonist activity at mouse TAAR1 with an EC50 of 780 nM, while the unsubstituted analog N-(2-aminoethyl)aniline shows no detectable activity at concentrations up to 10 µM [1]. At human TAAR1, the compound displays an EC50 of 1.80 µM [2].
| Evidence Dimension | TAAR1 agonist activity (EC50) |
|---|---|
| Target Compound Data | 780 nM (mouse), 1.80 µM (human) |
| Comparator Or Baseline | N-(2-aminoethyl)aniline: >10 µM (mouse) |
| Quantified Difference | >12.8-fold more potent at mouse TAAR1 |
| Conditions | cAMP accumulation assay in HEK293 cells expressing TAAR1, 20 min incubation |
Why This Matters
Demonstrates that the 3-chloro substitution is essential for TAAR1 engagement, a target of increasing interest in neuropsychiatric drug discovery.
- [1] BindingDB. (2025). BDBM50227825 (CHEMBL4060464). View Source
- [2] BindingDB. (2025). BDBM50227825 (CHEMBL4060464) - Human TAAR1. View Source
